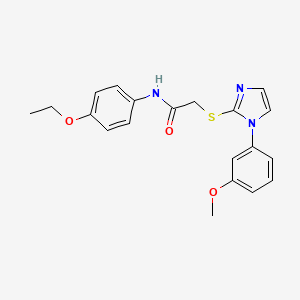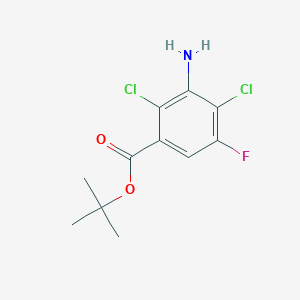
5-Nitro-N-(4-(4-(5-Nitrofuran-2-carboxamido)phenyl)thiazol-2-yl)furan-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitro-N-(4-(4-(5-nitrofuran-2-carboxamido)phenyl)thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H11N5O8S and its molecular weight is 469.38. The purity is usually 95%.
BenchChem offers high-quality 5-nitro-N-(4-(4-(5-nitrofuran-2-carboxamido)phenyl)thiazol-2-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-nitro-N-(4-(4-(5-nitrofuran-2-carboxamido)phenyl)thiazol-2-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Nitrofurane wurden auf ihre antibakteriellen Eigenschaften untersucht. Obwohl spezifische Studien zu dieser Verbindung begrenzt sind, zeigen verwandte Nitrofurane Aktivität gegen grampositive Bakterien . Weitere Forschung könnte ihre Wirksamkeit gegen bestimmte Bakterienstämme untersuchen.
- Das Gebiet der Antituberkulosemittel hat 5-Phenyl-furan-2-Carbonsäuren als vielversprechende Therapeutika identifiziert. Diese Verbindungen zielen auf die Eisenaufnahme in Mykobakterienarten, einschließlich Mycobacterium tuberculosis . Die Untersuchung des Potenzials unserer Verbindung in diesem Zusammenhang könnte wertvoll sein.
- Carbonylhaltige Nitrofurane, einschließlich unserer Verbindung, wurden bei der Synthese biologisch aktiver Moleküle verwendet. Forscher haben Methoden wie die Einführung einer Nitrogruppe in den Furanring oder die Bildung von Carbonylgruppen in bereits vorhandenen Nitrofuranen untersucht .
- Furan-Derivate spielen eine entscheidende Rolle im Wirkstoffdesign. Forscher haben Analoga synthetisiert, die Furan-Gerüste enthalten, und ihre antibakterielle Aktivität untersucht .
- Nitrofurane wurden auf ihre antioxidativen Eigenschaften untersucht. Obwohl spezifische Daten zu unserer Verbindung knapp sind, könnte das Verständnis ihrer Auswirkungen auf oxidative Stresswege relevant sein .
Antibakterielle Eigenschaften
Antituberkulares Potenzial
Synthese biologisch aktiver Substanzen
Furan-Derivate im Wirkstoffdesign
Oxidativer Stress und antioxidative Aktivität
Wirkmechanismus
Target of Action
The primary target of the compound 5-nitro-N-(4-(4-(5-nitrofuran-2-carboxamido)phenyl)thiazol-2-yl)furan-2-carboxamide is bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate . This compound is effective against both gram-negative and gram-positive bacteria .
Mode of Action
It is known to inhibit several bacterial enzymes, particularly those involved in the degradation of glucose and pyruvate . This activity is believed to affect pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase .
Biochemical Pathways
The compound 5-nitro-N-(4-(4-(5-nitrofuran-2-carboxamido)phenyl)thiazol-2-yl)furan-2-carboxamide affects the biochemical pathways related to glucose and pyruvate metabolism. By inhibiting the enzymes involved in these pathways, it disrupts the energy production in bacteria, leading to their death .
Pharmacokinetics
Similar nitrofuran compounds are known to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine . The impact of these properties on the bioavailability of the compound would need further investigation.
Result of Action
The result of the action of 5-nitro-N-(4-(4-(5-nitrofuran-2-carboxamido)phenyl)thiazol-2-yl)furan-2-carboxamide is the inhibition of bacterial growth. By disrupting the energy production in bacteria, it prevents their proliferation and leads to their death .
Eigenschaften
IUPAC Name |
5-nitro-N-[4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N5O8S/c25-17(13-5-7-15(31-13)23(27)28)20-11-3-1-10(2-4-11)12-9-33-19(21-12)22-18(26)14-6-8-16(32-14)24(29)30/h1-9H,(H,20,25)(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZCBBFKVVTASU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N5O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-[2-({5-[({12-amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-10-yl}sulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2544890.png)
![4-(DIMETHYLSULFAMOYL)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2544892.png)

![2-chloro-N-[phenyl(thiophen-2-yl)methyl]acetamide](/img/structure/B2544898.png)
![2-[(4-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid](/img/structure/B2544899.png)

methyl}-5-oxopyrrolidine-2-carboxamide](/img/structure/B2544901.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2544902.png)



![N-(4-Methoxyphenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide](/img/structure/B2544908.png)

![2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2544911.png)
